molecular formula C6H8F2O2 B1460448 (3E)-1,1-Difluoro-4-methoxypent-3-en-2-one CAS No. 2060523-80-8

(3E)-1,1-Difluoro-4-methoxypent-3-en-2-one

Cat. No. B1460448
CAS RN: 2060523-80-8
M. Wt: 150.12 g/mol
InChI Key: JUUCOBAYROZKKJ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-1,1-Difluoro-4-methoxypent-3-en-2-one is a synthetic compound with a range of potential applications in scientific research. It is a member of the difluoromethyl ketones family, and its structure is similar to that of a ketone, with two fluorine atoms attached to the carbon atoms of the alkene. The compound has been studied for its unique properties, including its ability to react with other molecules in a variety of ways, and its potential to be used in a range of scientific experiments.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Compounds structurally related to (3E)-1,1-Difluoro-4-methoxypent-3-en-2-one have been explored for their therapeutic potentials. For example, a study on the regioselectively controlled synthesis of 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides from similar precursors demonstrated their efficacy in a pathological pain model in mice, indicating potential applications in pain management (Lobo et al., 2015). This suggests that derivatives of (3E)-1,1-Difluoro-4-methoxypent-3-en-2-one could be valuable in developing new analgesic drugs.

Imaging and Diagnostics

Fluorinated compounds, akin to (3E)-1,1-Difluoro-4-methoxypent-3-en-2-one, have applications in diagnostic imaging. A study involving 3-substituted 1,5-diaryl-1H-1,2,4-triazoles, which are structurally related, demonstrated their use as prospective PET radioligands for imaging brain cyclooxygenase-1 (COX-1) (Shrestha et al., 2018). This indicates potential applications of (3E)-1,1-Difluoro-4-methoxypent-3-en-2-one in the development of novel imaging agents for neurological conditions.

Environmental Monitoring

Research on volatile compounds produced by insects, such as the identification of a pheromone component and a critical synergist for the invasive beetle Callidiellum rufipenne, highlights the environmental applications of fluoro- and methoxy-substituted compounds (Zou et al., 2015). Derivatives of (3E)-1,1-Difluoro-4-methoxypent-3-en-2-one could be utilized in developing pheromone-based traps or monitoring systems for pest control.

Chemical Synthesis and Analysis

Studies on the identification and characterization of hydroxyhalobiphenyls and their methyl ethers by gas chromatography-mass spectrometry (GC-MS) provide insights into the analytical applications of fluoro- and methoxy-containing compounds (Tulp et al., 1977). This suggests that (3E)-1,1-Difluoro-4-methoxypent-3-en-2-one and its derivatives could be valuable in the development of new analytical methodologies or as standards in chemical analyses.

properties

IUPAC Name

(E)-1,1-difluoro-4-methoxypent-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O2/c1-4(10-2)3-5(9)6(7)8/h3,6H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUCOBAYROZKKJ-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C(F)F)/OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-1,1-Difluoro-4-methoxypent-3-en-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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